(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone: is an organic compound with the molecular formula C15H22O3. It is characterized by the presence of a methoxyphenoxy group and a methyl group attached to a heptanone backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 4-methyl-3-heptanone.
Reaction Conditions: The key step involves the etherification of 4-methoxyphenol with 4-methyl-3-heptanone under basic conditions. A common base used for this reaction is potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4S)-7-(4-Methoxyphenoxy)-4-methylheptan-3-one
- (S)-7-(4-Methoxyphenoxy)-4-methylheptan-3-one
- (4S)-4-Methyl-7-(4-methoxyphenoxy)heptane-3-one
Uniqueness
(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4S)-7-(4-methoxyphenoxy)-4-methylheptan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-4-15(16)12(2)6-5-11-18-14-9-7-13(17-3)8-10-14/h7-10,12H,4-6,11H2,1-3H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAVAUHZFACPLY-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CCCOC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)CCCOC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.